molecular formula C26H24F3N7O3S B611280 CB-839 CAS No. 1439399-58-2

CB-839

货号 B611280
CAS 编号: 1439399-58-2
分子量: 571.57
InChI 键: PRAAPINBUWJLGA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Telaglenastat, also known as CB-839, is an orally bioavailable inhibitor of glutaminase, with potential antineoplastic activity . It selectively and irreversibly inhibits glutaminase, a mitochondrial enzyme that is essential for the conversion of the amino acid glutamine into glutamate . This compound belongs to the class of organic compounds known as phenylacetamides .


Molecular Structure Analysis

Telaglenastat is a small molecule with the molecular formula C26H24F3N7O3S . It belongs to the class of organic compounds known as phenylacetamides .


Chemical Reactions Analysis

Telaglenastat has been found to inhibit the conversion of glutamine to glutamate, which is a key reaction in the metabolism of cancer cells . This inhibition results in a decrease in glutamine consumption, which is concomitant with a decrease in the production of glutamate and other glutamine-derived metabolites .


Physical And Chemical Properties Analysis

Telaglenastat has a molecular weight of 571.57 . It has a density of 1.4±0.1 g/cm3 and a molar refractivity of 143.1±0.3 cm3 . Its molar volume is 399.5±3.0 cm3 .

科学研究应用

增强 T 细胞介导的免疫疗法

CB-839 正在被研究用于增强 T 细胞介导的免疫疗法的有效性,特别是在黑色素瘤治疗中。该化合物作为谷氨酰胺酶抑制剂,可以提高自体肿瘤浸润淋巴细胞 (TIL) 对患者来源的黑色素瘤细胞的细胞毒活性。 这表明 this compound 可能通过改变肿瘤和免疫细胞代谢来改善肿瘤微环境中的免疫功能 {svg_1}.

与 PARP 抑制剂联用

研究已探索将 this compound 与 Talazoparib(一种聚腺苷二磷酸核糖聚合酶 (PARP) 抑制剂)联用,用于治疗晚期/转移性实体瘤。 这种组合旨在确定在与另一种有效的癌症治疗方法联用时,this compound 的推荐 II 期剂量、安全性、耐受性和临床活性 {svg_2}.

单药治疗和联合治疗

Telaglenastat 在各种临床前模型中均显示出抗肿瘤活性,无论是作为单药治疗还是与其他治疗方法联用。 使用 Telaglenastat 作为单一药物的 I 期临床试验中已观察到临床反应,突出了其作为独立治疗选择的潜力 {svg_3}.

三阴性乳腺癌 (TNBC)

This compound 已在 TNBC 细胞系中显示出抗增殖活性。 体内研究表明,单药 this compound 可以显着抑制肿瘤生长,表明其作为治疗这种侵袭性乳腺癌形式的潜在选择 {svg_4}.

癌细胞中的代谢改变

该化合物与癌细胞中代谢改变的研究有关。 通过抑制谷氨酰胺酶,this compound 影响了谷氨酰胺在三羧酸循环 (TCA) 中转化为 α-酮戊二酸 (α-KG) 的过程,而三羧酸循环是癌细胞中发生改变的关键代谢途径 {svg_5}.

对靶向疗法的耐药性

This compound 在影响线粒体氧化磷酸化 (OxPhos) 中的作用已被研究作为促进黑色素瘤皮肤癌对靶向疗法的耐药性的机制。 这种耐药性是由 TCA 循环中谷氨酰胺消耗和代谢增加促成的,this compound 可以抑制这种消耗和代谢 {svg_6}.

作用机制

Target of Action

Telaglenastat, also known as CB-839, is a potent, selective, and orally bioavailable inhibitor of glutaminase (GLS) . GLS is a mitochondrial enzyme that plays a crucial role in the metabolism of glutamine, a non-essential amino acid that is vital for cellular growth and proliferation .

Mode of Action

Telaglenastat selectively and irreversibly inhibits GLS, which is essential for the conversion of the amino acid glutamine into glutamate . By blocking glutamine utilization, proliferation in rapidly growing cells is impaired .

Biochemical Pathways

The inhibition of GLS by Telaglenastat disrupts the metabolic pathways that cancer cells heavily rely on . This results in a decrease in glutamine consumption, which is concomitant with a decrease in the production of glutamate and other glutamine-derived metabolites . This disruption is consistent with GLS inhibition .

Pharmacokinetics

Telaglenastat has demonstrated favorable pharmacokinetics (PK) and pharmacodynamics (PDs) in early clinical studies . It is orally bioavailable , and its IC50 value for recombinant human GAC is 24 nM .

Result of Action

Telaglenastat has shown antitumor activity . In vitro studies have shown that Telaglenastat treatment improved the cytotoxic activity of autologous tumor-infiltrating lymphocytes (TILs) on patient-derived melanoma cells . In vivo, Telaglenastat treatment activated melanoma antigen–specific T cells and improved their tumor-killing activity . Additionally, the combination of Telaglenastat with anti-PD1 or anti-CTLA4 antibodies increased tumor infiltration by effector T cells and improved the antitumor activity of these checkpoint inhibitors .

Action Environment

The action of Telaglenastat can be influenced by the tumor microenvironment. For instance, in vitro TIL:tumor coculture studies have shown that Telaglenastat treatment decreased the conversion of glutamine to alpha-ketoglutarate (αKGA) more potently in tumor cells versus TILs . These results suggest that Telaglenastat may improve immune function in a tumor microenvironment by differentially altering tumor and immune cell metabolism .

安全和危害

Telaglenastat is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is classified as Acute Toxicity: Oral, Category 4, H302; Skin Corrosion/Irritation, Category 2, H315; Serious Eye Damage/Eye Irritation, Category 2, H319; Specific Target Organ Toxicity (single exposure), Category 3, H335 .

属性

IUPAC Name

N-[6-[4-[5-[(2-pyridin-2-ylacetyl)amino]-1,3,4-thiadiazol-2-yl]butyl]pyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24F3N7O3S/c27-26(28,29)39-20-9-5-6-17(14-20)15-22(37)31-21-12-11-18(33-34-21)7-1-2-10-24-35-36-25(40-24)32-23(38)16-19-8-3-4-13-30-19/h3-6,8-9,11-14H,1-2,7,10,15-16H2,(H,31,34,37)(H,32,36,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAAPINBUWJLGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC(=O)NC2=NN=C(S2)CCCCC3=NN=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24F3N7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1439399-58-2
Record name Telaglenastat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1439399582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Telaglenastat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15232
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TELAGLENASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6CL98GLP4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Telaglenastat
Reactant of Route 2
Reactant of Route 2
Telaglenastat
Reactant of Route 3
Reactant of Route 3
Telaglenastat
Reactant of Route 4
Reactant of Route 4
Telaglenastat

Q & A

Q1: What is the primary mechanism of action of Telaglenastat?

A1: Telaglenastat exerts its anti-tumor effects by selectively inhibiting GLS1, the first enzyme in the glutaminolysis pathway. [, , ] This inhibition blocks the conversion of glutamine to glutamate, disrupting a critical metabolic pathway that tumor cells rely on for energy, biosynthesis, and redox balance. [, , , , , , ]

Q2: What are the downstream effects of GLS1 inhibition by Telaglenastat?

A2: Inhibition of GLS1 by Telaglenastat leads to a cascade of downstream effects in tumor cells, including:

  • Depletion of Glutamate and α-Ketoglutarate: Reduces the availability of glutamate, a precursor for glutathione synthesis and a key substrate for the tricarboxylic acid (TCA) cycle. This disrupts redox balance and energy production in tumor cells. [, , , , , ]
  • Impaired TCA Cycle Function: Depletion of glutamate and α-ketoglutarate impairs the TCA cycle, a central metabolic hub for energy production and biosynthesis. [, , ]
  • Disruption of Nucleotide Synthesis: Limits the availability of glutamine-derived nitrogen for nucleotide biosynthesis, hindering DNA replication and repair processes crucial for tumor cell proliferation. [, ]
  • Induction of Oxidative Stress: Inhibition of glutathione synthesis increases oxidative stress, further compromising tumor cell survival. [, , , ]

Q3: How does the effect of Telaglenastat on tumor cells differ from its effect on normal cells?

A3: While both tumor cells and normal cells utilize glutamine, tumor cells often exhibit heightened glutamine dependence, making them more susceptible to GLS1 inhibition by Telaglenastat. [, , , ] This differential sensitivity forms the basis for the therapeutic window of Telaglenastat.

Q4: What preclinical models have been used to evaluate the efficacy of Telaglenastat?

A4: Telaglenastat has shown promising anti-tumor activity in a variety of preclinical models, including:

  • In vitro studies: Cell lines derived from various cancer types, including melanoma, renal cell carcinoma (RCC), multiple myeloma, and osteosarcoma. [, , , , , , , , , , ]
  • In vivo studies: Xenograft mouse models implanted with human tumor cells, demonstrating tumor growth inhibition and improved survival. [, , , , , , , , , , , ]

Q5: What clinical trials have been conducted with Telaglenastat, and what are the key findings?

A5: Telaglenastat has been investigated in several clinical trials, both as monotherapy and in combination with other anti-cancer agents, for a range of hematological malignancies and solid tumors. Key findings from these trials include:

  • Phase I Trials: Established the safety, tolerability, pharmacokinetic profile, and recommended phase II dose of Telaglenastat in patients with advanced solid tumors. [, ]
  • Phase Ib/II Trials: Demonstrated promising anti-tumor activity and a manageable safety profile in combination with azacitidine in patients with advanced myelodysplastic syndrome (MDS). [, , ]
  • Ongoing Trials: Telaglenastat is currently being evaluated in clinical trials for various cancer types, including lung cancer, multiple myeloma, and osteosarcoma, both as monotherapy and in combination with other therapies. [, , , , ]

Q6: What are the potential biomarkers for predicting response to Telaglenastat therapy?

A6: Research is ongoing to identify robust biomarkers for predicting response to Telaglenastat. Potential biomarkers under investigation include:

  • GLS1 expression levels: Elevated GLS1 expression in tumors may correlate with increased sensitivity to Telaglenastat. [, , , , ]
  • Glutamine transporter expression: High expression of glutamine transporters, such as SLC38A1, may indicate increased glutamine dependency and potential responsiveness to Telaglenastat. []
  • Metabolic profiling: Identifying specific metabolic signatures associated with sensitivity or resistance to Telaglenastat could guide patient selection and treatment strategies. [, , , ]

Q7: What are the potential mechanisms of resistance to Telaglenastat?

A7: Understanding and overcoming resistance to Telaglenastat is crucial for maximizing its clinical benefit. Potential mechanisms of resistance include:

  • Metabolic rewiring: Tumor cells may adapt to GLS1 inhibition by upregulating alternative metabolic pathways, such as increased glucose uptake and utilization, or by utilizing other amino acids as fuel sources. [, , , , ]
  • GLS1 mutations: Mutations in the GLS1 gene could potentially reduce the binding affinity of Telaglenastat, leading to decreased drug efficacy. [, , , ]
  • Tumor heterogeneity: The presence of diverse subpopulations within a tumor, some of which may be inherently resistant to Telaglenastat, could contribute to treatment failure. [, ]

Q8: What are the potential strategies to overcome resistance to Telaglenastat?

A8: Several strategies are being explored to overcome resistance to Telaglenastat:

  • Combination therapies: Combining Telaglenastat with other anti-cancer agents, such as those targeting alternative metabolic pathways or those with synergistic mechanisms of action, may enhance efficacy and delay or prevent resistance. [, , , , , , , , , , , , , ]
  • Development of next-generation GLS1 inhibitors: Designing inhibitors with improved potency, selectivity, and pharmacokinetic properties could potentially overcome some resistance mechanisms. [, , , ]
  • Patient stratification based on biomarkers: Identifying biomarkers that predict response to Telaglenastat could enable the selection of patients most likely to benefit from therapy, potentially improving clinical outcomes. [, , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。